1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Overview
Description
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrazole moiety. The process often includes:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Amination: Introduction of the nitrogen atom into the ring structure.
Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant also contain the pyrazole moiety.
Uniqueness
This compound is unique due to its specific combination of the piperidine and pyrazole rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRUINCBUFQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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